An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Buten-1-yl)-4'-methylbiphenyl
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Buten-1-yl)-4'-methylbiphenyl
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(3-Buten-1-yl)-4'-methylbiphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide will delve into the predicted spectral data, peak assignments, and the underlying principles governing the observed chemical shifts and coupling constants.
Introduction to NMR-based Structural Elucidation of Biphenyl Derivatives
Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. The conformation of biphenyl derivatives can be complex, and NMR provides crucial insights into the electronic environment of each nucleus, allowing for detailed structural assignment.[1] This guide will provide a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl, based on established principles and data from analogous structures.
Experimental Considerations for NMR Acquisition
For the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl, the following experimental parameters are recommended:
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Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of non-polar compound.
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Reference Standard: Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region of the ¹H spectrum.
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¹H NMR Parameters: A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be employed.
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¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A sufficient relaxation delay should be used to ensure accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(3-Buten-1-yl)-4'-methylbiphenyl is predicted to exhibit distinct signals corresponding to the aromatic protons of the biphenyl core, the protons of the butenyl chain, and the methyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.48 | d | ~8.0 | 2H |
| H-2, H-6 | ~7.45 | d | ~8.2 | 2H |
| H-3', H-5' | ~7.24 | d | ~8.0 | 2H |
| H-3, H-5 | ~7.21 | d | ~8.2 | 2H |
| H-3'' | ~5.85 | ddt | J = 17.0, 10.2, 6.7 | 1H |
| H-4'' (trans) | ~5.04 | dq | J = 17.0, 1.7 | 1H |
| H-4'' (cis) | ~4.98 | dq | J = 10.2, 1.7 | 1H |
| H-1'' | ~2.70 | t | J = 7.7 | 2H |
| H-2'' | ~2.40 | qt | J = 7.7, 6.7 | 2H |
| -CH₃ | ~2.40 | s | - | 3H |
Analysis of the Predicted ¹H NMR Spectrum:
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Aromatic Region (7.0-7.5 ppm): The biphenyl core will give rise to a set of signals in this region. The protons on the methyl-substituted ring (H-2', H-6' and H-3', H-5') and the butenyl-substituted ring (H-2, H-6 and H-3, H-5) will appear as distinct doublets due to ortho-coupling. The electron-donating methyl group is expected to cause a slight upfield shift of the protons on its ring compared to the butenyl-substituted ring.[2]
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Vinylic Protons (4.9-5.9 ppm): The terminal vinyl group of the butenyl chain will produce three distinct signals. The proton on the internal carbon (H-3'') will appear as a doublet of doublets of triplets (ddt) due to coupling with the trans, cis, and adjacent methylene protons. The two terminal protons (H-4'') are diastereotopic and will appear as distinct signals, likely as doublets of quartets, showing large geminal coupling and smaller couplings to the other vinylic and allylic protons.[3]
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Aliphatic Region (2.3-2.8 ppm): The two methylene groups of the butenyl chain will appear in this region. The benzylic protons (H-1'') will be a triplet, coupled to the adjacent methylene protons. The allylic protons (H-2'') will appear as a quartet of triplets, being coupled to both the benzylic and vinylic protons.
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Methyl Protons (~2.4 ppm): The methyl group attached to the biphenyl ring will give a characteristic singlet in the upfield region of the aromatic spectrum.[4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4' | ~141.0 |
| C-1 | ~139.8 |
| C-1' | ~138.2 |
| C-4 | ~137.9 |
| C-3'' | ~138.5 |
| C-2', C-6' | ~129.5 |
| C-3, C-5 | ~128.8 |
| C-2, C-6 | ~127.0 |
| C-3', C-5' | ~126.9 |
| C-4'' | ~114.8 |
| C-1'' | ~35.4 |
| C-2'' | ~35.2 |
| -CH₃ | ~21.1 |
Analysis of the Predicted ¹³C NMR Spectrum:
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Aromatic Region (125-142 ppm): The spectrum will contain several signals for the aromatic carbons. The quaternary carbons (C-1, C-4, C-1', and C-4') will have distinct chemical shifts. The carbon bearing the methyl group (C-4') and the carbon bearing the butenyl group (C-4) are expected to be downfield. The protonated aromatic carbons will appear in the range of 126-130 ppm.[5]
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Vinylic Carbons (114-139 ppm): The two carbons of the vinyl group will be readily identifiable. The terminal CH₂ carbon (C-4'') will be significantly upfield compared to the substituted CH carbon (C-3'').[6]
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Aliphatic Carbons (21-36 ppm): The two methylene carbons of the butenyl chain (C-1'' and C-2'') and the methyl carbon will appear in the upfield region of the spectrum. The methyl carbon signal is expected at approximately 21.1 ppm.[2]
Molecular Structure and NMR Correlations
The following diagram illustrates the structure of 4-(3-Buten-1-yl)-4'-methylbiphenyl with the atom numbering used for the NMR assignments.
Caption: Molecular structure of 4-(3-Buten-1-yl)-4'-methylbiphenyl with atom numbering.
Conclusion
This technical guide has presented a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl. By leveraging data from structurally similar compounds and fundamental NMR principles, we have assigned the chemical shifts and multiplicities for all proton and carbon nuclei. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of novel biphenyl derivatives, facilitating rapid and accurate structural confirmation. The provided experimental considerations also offer a practical framework for obtaining high-quality NMR data for this class of molecules.
References
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